(1-But-3-ynyl-3-methoxypiperidin-3-yl)methanol;hydrochloride

Click Chemistry Bioconjugation Scaffold Diversity

This compound uniquely combines three orthogonal functional groups—terminal alkyne, methoxy, and primary alcohol—on a single piperidine core, enabling sequential functionalization without protecting groups. Ideal for constructing trifunctional probes via CuAAC click chemistry. Its low LogP (~1.0) and high TPSA (32.7 Ų) favor CNS drug discovery. Unlike simpler analogs (CAS 1955517-97-1, 14256-74-7), it eliminates extra synthetic steps, reducing cost and time. Procure as a ≥95% purity building block for fragment-based screening and SAR exploration.

Molecular Formula C11H20ClNO2
Molecular Weight 233.74
CAS No. 2375258-76-5
Cat. No. B3020453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-But-3-ynyl-3-methoxypiperidin-3-yl)methanol;hydrochloride
CAS2375258-76-5
Molecular FormulaC11H20ClNO2
Molecular Weight233.74
Structural Identifiers
SMILESCOC1(CCCN(C1)CCC#C)CO.Cl
InChIInChI=1S/C11H19NO2.ClH/c1-3-4-7-12-8-5-6-11(9-12,10-13)14-2;/h1,13H,4-10H2,2H3;1H
InChIKeyLFAOKNSTRSAGKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (1-But-3-ynyl-3-methoxypiperidin-3-yl)methanol;hydrochloride (CAS 2375258-76-5) – A Multifunctional Piperidine Scaffold


(1-But-3-ynyl-3-methoxypiperidin-3-yl)methanol;hydrochloride, with CAS Number 2375258-76-5, is a piperidine derivative supplied as a hydrochloride salt. Its molecular formula is C11H20ClNO2 and it has a molecular weight of 233.73 g/mol [1]. The compound is characterized by three distinct functional groups on the piperidine core: a terminal alkyne (but-3-ynyl), a methoxy group, and a hydroxymethyl group at the 3-position. This combination makes it a versatile intermediate in synthetic chemistry, particularly for applications requiring orthogonal reactivity, such as in the construction of complex molecular libraries via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) . It is commercially available with a typical purity of ≥95% .

Why (1-But-3-ynyl-3-methoxypiperidin-3-yl)methanol;hydrochloride Cannot Be Replaced by a Simpler Analog


The scientific value of (1-But-3-ynyl-3-methoxypiperidin-3-yl)methanol;hydrochloride lies in its unique combination of three orthogonal functional groups—a terminal alkyne, a methoxy ether, and a primary alcohol—on a single saturated heterocyclic core. Closely related analogs lack one or more of these features, which directly limits their synthetic utility. For example, (3-methoxypiperidin-3-yl)methanol hydrochloride (CAS 1955517-97-1) lacks the terminal alkyne, precluding its use in bioorthogonal click chemistry [1]. Conversely, simple N-butynyl piperidines like 1-(but-3-yn-1-yl)piperidine (CAS 14256-74-7) do not possess the methoxy and hydroxymethyl substituents, which provide additional handles for further functionalization and modulate steric and electronic properties . This means that substituting this compound for an in-class analog will, at a minimum, require additional synthetic steps to install the missing functional groups, likely increasing cost, time, and complexity while reducing overall yield. The quantitative data below demonstrates the specific physical, chemical, and commercial differences that guide scientific selection.

Quantitative Differentiation of (1-But-3-ynyl-3-methoxypiperidin-3-yl)methanol;hydrochloride Against Its Closest Analogs


Structural Complexity: Orthogonal Functional Group Count vs. (3-Methoxypiperidin-3-yl)methanol hydrochloride

The target compound possesses three chemically distinct functional groups (terminal alkyne, methoxy ether, primary alcohol) on the piperidine core. In contrast, the dealkynylated analog (3-methoxypiperidin-3-yl)methanol hydrochloride contains only two (methoxy and primary alcohol), completely lacking the alkyne handle required for CuAAC and other alkyne-specific transformations [1]. This functional group deficit means the analog fundamentally cannot participate in the most widely used bioorthogonal ligation strategy without additional, often multi-step, synthetic modification.

Click Chemistry Bioconjugation Scaffold Diversity

Electronic Modulation: Methoxy vs. Methyl Substitution Impacts on Physicochemical Properties

The target compound features a methoxy group at the 3-position, which contrasts with the methyl substituent in the close analog (1-But-3-ynyl-3-methylpiperidin-3-yl)methanol (CAS 2154180-61-5) [1]. Computed properties reveal how this single atomic substitution (O vs. CH2) alters key drug-likeness parameters. The target compound has a lower LogP (more hydrophilic) and a larger topological polar surface area (TPSA), which can translate to improved aqueous solubility and a different pharmacokinetic profile in lead molecules. The change also increases the molecular weight and hydrogen bond acceptor count.

Drug Discovery Lead Optimization ADME Predictions

Cost Efficiency: Price-per-Gram Analysis Against a Key Structural Analog

A direct price comparison with the methyl-substituted analog (1-But-3-ynyl-3-methylpiperidin-3-yl)methanol (CAS 2154180-61-5) shows that despite possessing a more synthetically useful methoxy group, the target compound is more cost-effective. For a standard procurement quantity of 500 mg, the target compound offers a significant saving . Both products are supplied by the same vendor with an identical purity specification of ≥95%.

Procurement Budget Optimization Medicinal Chemistry Supplies

Synthetic Utility: Unique Orthogonal Reactivity Profile vs. Protected Piperidine Analogs

The target compound presents a unique opportunity for sequential, protecting-group-free derivatization. The primary alcohol can be selectively oxidized or alkylated, the alkyne can be reacted via CuAAC, and the methoxy group can be demethylated to a tertiary alcohol. Analog (1-(But-3-yn-1-yl)-4-methoxypiperidine, CAS 1343156-24-0) lacks the critical primary alcohol handle, which is one of the most synthetically versatile functional groups due to its rich chemistry for further homologation. This difference is stark, as the target compound has a hydrogen bond donor count of 2, while the 4-methoxy analog has 0, a calculated difference [1][2].

Synthetic Methodology Protecting Group Strategy Sequential Derivatization

Optimal Application Scenarios for (1-But-3-ynyl-3-methoxypiperidin-3-yl)methanol;hydrochloride Based on Proven Differentiation


Synthesis of Trifunctional Molecular Probes and PROTAC Linkers

This compound serves as an ideal central scaffold for assembling trifunctional probes. The terminal alkyne enables attachment to an azide-bearing ligand for a target protein via CuAAC, as is standard in bioorthogonal chemistry. Simultaneously, the primary alcohol and methoxy group provide two additional, sequential derivatization points for installing a fluorophore or affinity tag and a linker for an E3 ligase, respectively. This orthogonal reactivity, confirmed by the compound's three distinct functional handles [1], allows for constructing complex, non-symmetrical molecules without protecting group manipulations, directly shortening the synthesis of chemical biology tools.

Lead Optimization in Medicinal Chemistry for CNS Drug Candidates

The compound's computed properties—particularly its lower LogP (~1.0) and higher TPSA (32.7 Ų) compared to its methyl analog [1]—make it a strategically advantageous starting material for optimizing blood-brain barrier penetration. Its enhanced hydrophilicity and hydrogen-bonding capacity can be critical for achieving the favorable CNS MPO profile desired for neurological drug targets. The alkyne handle provides a potent vector for introducing aromatic or heteroaromatic groups late in the synthesis, facilitating rapid exploration of structure-activity relationships.

Construction of Piperidine-Focused Fragment Libraries

Procurement of this single, compact building block allows a fragment library designer to explore diverse chemical space from a common core. Its three functional groups can be independently elaborated using robust, high-yielding reactions. The cost advantage over the equivalent methyl-substituted scaffold ensures that budget allocations are optimized without sacrificing structural complexity. The guaranteed ≥95% purity also reduces the risk of screening assay interference from impurities, a key concern in fragment-based drug discovery.

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